molecular formula C21H26N2O5S B2377085 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 922133-74-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No. B2377085
CAS RN: 922133-74-2
M. Wt: 418.51
InChI Key: XLLIOSHQZSOITG-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

Research has shown the synthesis and structural analysis of compounds related to the chemical structure of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide. For instance, Almansour et al. (2016) studied the synthesis of benzimidazole-tethered oxazepine hybrids, highlighting their molecular structure, charge distributions, and regions of electrophilic and nucleophilic reactivity using X-ray structures and computational methods (Almansour et al., 2016).

2. Chemical Synthesis Processes

Kolluri et al. (2018) explored the synthesis of oxazepine derivatives through cyclization processes, indicating the potential for novel chemical synthesis routes and applications in medicinal chemistry (Kolluri et al., 2018).

3. Potential in Drug Discovery

Sapegin et al. (2018) demonstrated that primary sulfonamide groups in oxazepine-based compounds can enable ring construction and act as enzyme prosthetic groups, suggesting their potential utility in drug discovery, particularly as carbonic anhydrase inhibitors (Sapegin et al., 2018).

4. Applications in Organic Chemistry and Materials Science

Research by Petrovskii et al. (2017) on oxazapolyheterocycles, including those similar to the compound , points to applications in organic chemistry and materials science, particularly due to their emission properties (Petrovskii et al., 2017).

5. Multicomponent Reaction Synthesis

Shaabani et al. (2010) explored the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives via a novel one-pot multicomponent reaction, showcasing the compound's relevance in efficient chemical synthesis methodologies (Shaabani et al., 2010).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-10-27-18-9-7-16(11-14(18)2)29(25,26)23-15-6-8-19-17(12-15)22-20(24)21(3,4)13-28-19/h6-9,11-12,23H,5,10,13H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIOSHQZSOITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.